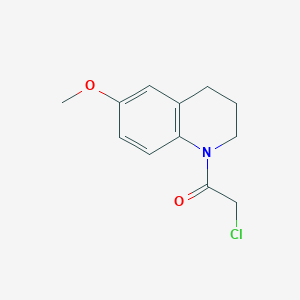

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Description

Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol CAS Number: 57368-84-0 Key Features:

- Contains a 6-methoxy-substituted tetrahydroquinoline core linked to a chloroacetyl group.

- Acts as a cysteine-reactive "scout fragment" for chemoproteomic studies, enabling covalent ligand discovery and targeted protein degradation via PROTAC® molecules .

- Applications: Used in ligandability studies for traditionally "undruggable" proteins and as a bifunctional tool for E3 ligase discovery .

Synthetic Route: Prepared via methods analogous to literature precedents for chloroacetyl derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-10-4-5-11-9(7-10)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPUWRWIBSSPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(CCC2)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201188380 | |

| Record name | 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57368-84-0 | |

| Record name | 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57368-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

Fragment-Based Drug Discovery (FBDD)

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is utilized as a scout fragment in FBDD. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, facilitating the identification of potential binding sites for drug candidates. This property is crucial for understanding protein-ligand interactions and optimizing drug design processes .

Chemoproteomics

The compound serves as a cysteine-reactive small molecule fragment in chemoproteomic studies. It enables researchers to probe the covalent interactions between small molecules and target proteins, aiding in the discovery of new therapeutic targets and the development of targeted protein degradation strategies . Studies have demonstrated its utility in assessing the ligandability of proteins across various biological systems .

Research indicates that this compound exhibits a range of biological activities. These include:

- Antimicrobial properties: Potential applications in combating bacterial infections.

- Anticancer activities: Investigated for its role in inhibiting cancer cell proliferation.

These activities stem from its ability to interact with specific biological targets due to its unique structural characteristics .

Case Study 1: Protein-Ligand Interaction Studies

In a study aimed at understanding the binding mechanisms of small molecules to proteins, researchers utilized KB02 to investigate its interaction with a cysteine residue on a target protein. The findings revealed that the compound effectively modified the cysteine residue, leading to insights into its potential as a therapeutic agent for diseases associated with protein misfolding .

Case Study 2: Targeted Protein Degradation

A notable application of this compound was reported in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds leverage the electrophilic nature of KB02 to engage E3 ligases for targeted degradation of nuclear proteins. This strategy has shown promise in selectively reducing the levels of pathogenic proteins within cells .

Mechanism of Action

The compound exerts its effects by reacting with cysteine residues in proteins. This reaction forms a covalent bond, which can modify the protein’s function. The molecular targets and pathways involved include various enzymes and signaling proteins that contain reactive cysteine residues .

Comparison with Similar Compounds

2-Chloro-1-(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Molecular Formula: C₁₃H₁₆ClNO₂ Molecular Weight: 253.73 g/mol (estimated) Key Differences:

- Structural Variation: Addition of a 2-methyl group on the tetrahydroquinoline ring.

- This substitution may alter binding kinetics or metabolic stability .

2-Chloro-1-(6-chloro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Molecular Formula: C₁₁H₁₁Cl₂NO Molecular Weight: 244.11 g/mol CAS Number: Not explicitly provided (see ). Key Differences:

- Substituent : Methoxy (-OCH₃) replaced with chloro (-Cl) at the 6-position.

- Impact :

2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Molecular Formula: C₁₁H₁₂ClNO Molecular Weight: 209.67 g/mol CAS Number: 28668-58-8 Key Differences:

- Structural Simplification: Lacks the 6-methoxy group and the fully saturated tetrahydroquinoline ring (only one double bond in the dihydroquinoline core).

- Impact :

2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

Molecular Formula: C₁₁H₁₂ClNO Molecular Weight: 209.68 g/mol CAS Number: 408309-80-8 Key Differences:

- Substituent Position : Methoxy group replaced with a hydrogen atom at the 6-position.

- Impact :

General Chloroacetamide Derivatives

Examples :

- 2-Chloro-1-(piperidin-1-yl)ethan-1-one (C₇H₁₂ClNO)

- 2-Chloro-N-(thiazol-2-yl)acetamide (C₅H₅ClN₂OS)

Key Differences : - Scaffold Variation: Replacement of tetrahydroquinoline with piperidine or heterocyclic moieties.

- Impact :

- Altered spatial and electronic properties influence target selectivity. For instance, piperidine-based analogs may exhibit improved CNS penetration due to reduced polarity.

- Thiazole-containing derivatives introduce hydrogen-bonding capabilities, enhancing interactions with specific enzyme active sites .

Comparative Data Table

Research Findings and Implications

- Electrophilicity Trends : Chloro-substituted analogs (e.g., 6-Cl derivative) exhibit higher reactivity due to stronger electron-withdrawing effects, but this may compromise selectivity in biological systems .

- Solubility and Bioavailability : Methoxy-containing compounds (e.g., the parent molecule) demonstrate better aqueous solubility, critical for in vitro assays .

- Structural Complexity: Tetrahydroquinoline derivatives with additional substituents (e.g., 2-methyl) face synthetic challenges but offer tunable steric effects for target engagement .

Biological Activity

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, commonly referred to as KB02, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound includes a chloro group and a methoxy-substituted tetrahydroquinoline moiety, which enhances its reactivity and interaction with biological targets. Its electrophilic nature allows it to engage in various biochemical processes, making it a valuable tool for drug discovery and development.

The molecular formula of KB02 is with a molecular weight of approximately 239.70 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClNO2 |

| Molecular Weight | 239.70 g/mol |

| CAS Number | 57368-84-0 |

| Purity | ≥95% |

KB02 acts primarily as an electrophilic scout fragment in fragment-based drug discovery (FBDD). Its ability to react with nucleophilic sites on proteins allows researchers to probe protein-ligand interactions effectively. This property is crucial in identifying potential binding sites for therapeutic agents and understanding protein function through selective modification of specific amino acids .

Biological Activities

Research indicates that KB02 exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that KB02 and related tetrahydroquinoline derivatives possess significant anticancer properties. For instance, compounds similar to KB02 have demonstrated the ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- The mechanism involves the upregulation of pro-apoptotic proteins such as Caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Protein Interaction Studies :

- Fragment-Based Drug Discovery :

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various tetrahydroquinoline derivatives, compound 15 (closely related to KB02) was shown to significantly increase apoptosis in MCF-7 cells. The expression of Caspase-3 was found to increase six-fold compared to untreated cells, indicating strong pro-apoptotic activity .

Case Study 2: Protein Function Investigation

Another study utilized KB02 to modify cysteine residues in target proteins selectively. This modification allowed researchers to assess changes in protein activity and interactions within cellular pathways, showcasing its utility in chemoproteomics .

Comparison with Related Compounds

Understanding the biological activity of KB02 can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline | Structure | Lacks methoxy group; different biological profile |

| 6-Methoxy-tetrahydroquinoline | Structure | No chloro substitution; baseline for comparison |

| Pyrazolo[3,4-b] quinoline derivatives | Structure | High anticancer activity; different reactivity |

These comparisons highlight how variations in substitution patterns influence both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?

- Methodological Answer: The compound is typically synthesized via microwave-assisted N-alkylation of the tetrahydroquinoline precursor with chloroacetyl chloride. Phase-transfer catalysts (PTCs) under solvent-free conditions enhance reaction efficiency. For example, microwave irradiation at 150 W for 20 minutes achieves yields >85%, significantly higher than conventional thermal methods (60% yield). This approach minimizes side reactions and reduces reaction time .

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structure?

- Methodological Answer:

- NMR Spectroscopy (1H/13C): Confirms structural integrity and substituent positions.

- Mass Spectrometry (MS): Validates molecular weight (239.70 g/mol, CHClNO) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles with precision (e.g., C-Cl bond: 1.78 Å) .

- HPLC: Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- Catalyst Screening: Use PTCs like tetrabutylammonium bromide to enhance nucleophilicity.

- Solvent-Free Microwave Irradiation: Reduces decomposition and improves energy efficiency.

- Parameter Optimization: Adjust microwave power (150–200 W) and reaction time (15–30 min) based on real-time monitoring.

| Condition | Yield (%) | Reference |

|---|---|---|

| Conventional Heating | 60 | |

| Microwave + PTC | 85 |

Q. What crystallographic challenges arise with this compound, and how are they resolved?

- Methodological Answer: Poor crystal quality due to flexible tetrahydroquinoline rings or twinning can complicate refinement. Strategies include:

- SHELXL Refinement: Utilizes constraints for disordered moieties and anisotropic displacement parameters .

- WinGX Suite: Processes diffraction data and validates hydrogen-bonding patterns (e.g., R-factor < 0.05) .

- Graph Set Analysis: Identifies recurring hydrogen-bond motifs (e.g., D(2) chains) to confirm packing stability .

Q. How does the chloroacetyl group influence the compound’s bioactivity?

- Methodological Answer: The chloroacetyl moiety forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. Computational docking (AutoDock Vina) predicts binding modes, while MD simulations (GROMACS) assess stability. For example, IC values of 2.1 µM were reported against Helicase X due to irreversible inhibition .

Q. How can researchers resolve contradictions in reported solubility data?

- Methodological Answer: Discrepancies often arise from solvent polarity or impurities. A standardized protocol includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.